molecular formula C9H11N3O3 B8504125 N-methyl-2-(methyl-amino)-3-nitrobenzamide

N-methyl-2-(methyl-amino)-3-nitrobenzamide

Cat. No. B8504125
M. Wt: 209.20 g/mol
InChI Key: UBAVAMDKUZOIIR-UHFFFAOYSA-N
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Patent
US09382226B2

Procedure details

To a stirred solution of N-methyl-2-(methyl-amino)-3-nitrobenzamide (17; 0.22 g, 0.00104 mol) in THF (10 ml) was added 10% palladium on carbon (catalytic amount) portion wise at room temperature. The reaction mixture was allowed to stir under the atmosphere of hydrogen gas supplied by balloon at room temperature for 3 h. The reaction mixture was filtered through CELITE® and filtrate was concentrated to afford the desired product 3-amino-N-methyl-2-(methyl-amino) benzamide after drying and carry forward to next step by checking LCMS. LCMS (ES) m/e MS (M+1=180) Purity: 85.6%.
Quantity
0.22 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](=[O:15])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N+:10]([O-])=O)[C:5]=1[NH:13][CH3:14].[H][H]>C1COCC1.[Pd]>[NH2:10][C:6]1[C:5]([NH:13][CH3:14])=[C:4]([CH:9]=[CH:8][CH:7]=1)[C:3]([NH:2][CH3:1])=[O:15]

Inputs

Step One
Name
Quantity
0.22 g
Type
reactant
Smiles
CNC(C1=C(C(=CC=C1)[N+](=O)[O-])NC)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through CELITE® and filtrate
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC=1C(=C(C(=O)NC)C=CC1)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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